2,2,4,4,6-Pentamethylhexahydropyrimidine
Description
The following analysis is based on the compound explicitly referenced in the evidence.
2,2,4,4,6-Pentamethylheptane is a synthetic, branched-chain aliphatic hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . It is classified under hydrocarbons, organic compounds composed exclusively of carbon and hydrogen. Isohexadecane is widely utilized in cosmetics as an emollient and texture enhancer due to its lightweight, non-greasy feel and compatibility with other ingredients .
Properties
CAS No. |
53422-22-3 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2,2,4,4,6-pentamethyl-1,3-diazinane |
InChI |
InChI=1S/C9H20N2/c1-7-6-8(2,3)11-9(4,5)10-7/h7,10-11H,6H2,1-5H3 |
InChI Key |
QSSWKPVVDJURMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(N1)(C)C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2,4,4,6-Pentamethylheptane (isohexadecane) with structurally or functionally analogous hydrocarbons used in industrial and cosmetic applications:
Key Findings from Comparisons:
Structural Differences :
- Isohexadecane’s five methyl groups create a highly branched structure, reducing intermolecular forces and yielding a lighter texture compared to linear alkanes like mineral oil .
- In contrast, squalane (derived from hydrogenated squalene) has a longer, saturated carbon chain (C₃₀H₆₂), providing enhanced oxidative stability and moisturization .
Functional Performance: Isohexadecane and isododecane (a structural isomer) share similar molecular weights but differ in branching patterns. Isohexadecane’s complex branching enhances spreadability, while isododecane’s simpler structure contributes to volatility and a "dry" finish in makeup . Mineral oil, a linear hydrocarbon mixture, offers superior occlusion but is often avoided in non-comedogenic formulations due to its heavy texture .
Biocompatibility and Safety :
- Isohexadecane is synthetically produced and lacks polar functional groups, minimizing skin irritation risks. However, its environmental persistence raises sustainability concerns compared to plant-derived squalane .
Research Limitations and Discrepancies
Compounds in (e.g., tetrahydropyrimidinyl-containing amides) are pharmacologically active molecules with distinct applications unrelated to isohexadecane . Further research is required to compare 2,2,4,4,6-Pentamethylhexahydropyrimidine (if distinct from the heptane derivative) with its analogs.
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